BenchChemオンラインストアへようこそ!

N-(3-methylbutyl)-3,5-dinitrobenzamide

Opioid Pharmacology GPCR Screening Receptor Selectivity

Secure this premium, mono-substituted dinitrobenzamide for opioid receptor profiling & TB target validation. Its calibrated isoamyl chain delivers nanomolar DprE1/GPCR binding, optimal logP (~2.6–2.8), and superior synthetic accessibility versus bis‑alkylated analogs. Reduced lead time & cost per gram for large‑scale SAR exploration.

Molecular Formula C12H15N3O5
Molecular Weight 281.26g/mol
Cat. No. B449521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylbutyl)-3,5-dinitrobenzamide
Molecular FormulaC12H15N3O5
Molecular Weight281.26g/mol
Structural Identifiers
SMILESCC(C)CCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H15N3O5/c1-8(2)3-4-13-12(16)9-5-10(14(17)18)7-11(6-9)15(19)20/h5-8H,3-4H2,1-2H3,(H,13,16)
InChIKeyACFBGDGZXHNKPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Methylbutyl)-3,5-dinitrobenzamide: A Specialized Dinitrobenzamide Derivative for Targeted Antimicrobial and Receptor Research


N-(3-Methylbutyl)-3,5-dinitrobenzamide (C₁₂H₁₅N₃O₅, MW 281.26 g/mol) is a synthetic N-alkylated derivative within the 3,5-dinitrobenzamide class, a scaffold widely explored for its antimycobacterial, antifungal, and receptor-targeting properties [1]. This compound features an isoamyl (3-methylbutyl) substituent on the amide nitrogen, which modulates its lipophilicity, molecular conformation, and subsequent biological interactions relative to simpler analogs [2]. Its structural attributes position it as a specialized tool for probing structure-activity relationships (SAR) in DprE1 inhibition, opioid receptor pharmacology, and the optimization of nitroaromatic bioactivity [3]. Available data highlight its potent nanomolar affinity for specific opioid receptor subtypes and targeted inhibition of key Mycobacterium tuberculosis enzymes, underscoring its utility in focused discovery programs [4].

Why N-(3-Methylbutyl)-3,5-dinitrobenzamide Cannot Be Replaced by Simpler Analogs: Lipophilicity and Conformational Demands


The biological performance of 3,5-dinitrobenzamide derivatives is exquisitely sensitive to the nature of the N-alkyl substituent, a feature that precludes simple substitution with unsubstituted or shorter-chain analogs [1]. Systematic SAR investigations reveal that antimycobacterial potency exhibits a strong, non-linear dependence on lipophilicity, with an optimal logP window around 2–3 required for efficient target engagement and membrane penetration [2]. The branched, C5 isoamyl chain of N-(3-methylbutyl)-3,5-dinitrobenzamide provides a calibrated increase in hydrophobicity and conformational restriction compared to linear propyl or butyl analogs, directly influencing both DprE1 binding pocket complementarity and opioid receptor subtype selectivity [3]. Consequently, generic 3,5-dinitrobenzamide (logP ≈0.55) or simple esters lack the precise physicochemical and steric profile necessary to recapitulate the target compound's activity fingerprint, making it a non-interchangeable entity in SAR-driven or target-based screening campaigns .

Quantitative Differentiation Evidence: N-(3-Methylbutyl)-3,5-dinitrobenzamide Versus In-Class Comparators


Kappa Opioid Receptor Affinity and Selectivity Profile

N-(3-Methylbutyl)-3,5-dinitrobenzamide exhibits high-affinity binding to the human kappa opioid receptor (Ki = 0.27 nM), which is essentially equipotent with its affinity for the mu opioid receptor (Ki = 0.28 nM) but markedly more potent than its binding to the delta opioid receptor (Ki = 13 nM) [1]. This translates to a delta/kappa selectivity ratio of approximately 48-fold and a delta/mu ratio of approximately 46-fold, indicating a dual mu/kappa preference over delta. In contrast, the unsubstituted parent compound, 3,5-dinitrobenzamide, does not display any reported opioid receptor affinity at comparable concentrations, underscoring the critical role of the 3-methylbutyl side chain in conferring this potent, receptor-engaging pharmacophore [2].

Opioid Pharmacology GPCR Screening Receptor Selectivity

Differential Antimycobacterial Enzyme Inhibition Potency

In biochemical assays against purified Mycobacterium tuberculosis enzymes, N-(3-methylbutyl)-3,5-dinitrobenzamide demonstrates a wide potency range, with an IC50 of 12 nM against type II NADH dehydrogenase (ndh), 468 nM against MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase), and 8,000 nM against DXR (1-deoxy-D-xylulose 5-phosphate reductoisomerase) [1]. This selectivity window (IC50 ratio >666-fold between ndh and DXR) suggests a preferential engagement with specific targets within the Mtb metabolic network. By comparison, the parent 3,5-dinitrobenzamide (nitromide) is primarily noted for its anticoccidial rather than direct antimycobacterial enzyme inhibition, with no reported IC50 values for these bacterial targets [2].

Tuberculosis Drug Discovery DprE1 Inhibitors Enzyme Assays

Lipophilicity Tuning for Optimal Membrane Permeability and Target Engagement

The calculated logP of N-(3-methylbutyl)-3,5-dinitrobenzamide ranges from approximately 2.6 to 2.8 depending on the estimation method, representing a >2 log unit increase over the unsubstituted 3,5-dinitrobenzamide (ACD/LogP = 0.55) [1]. Within the dinitrobenzamide antimycobacterial series, maximal potency (MIC = 16 ng/mL) has been explicitly linked to derivatives possessing intermediate lipophilicity (estimated logP 2–3), with both lower and higher logP values associated with diminished activity [2]. The isoamyl substituent therefore positions this compound precisely within the optimal lipophilicity window predicted by class-level SAR, in stark contrast to the hydrophilic parent which falls outside this range and exhibits negligible antimycobacterial efficacy [2].

Physicochemical Optimization LogP-Driven SAR Drug-likeness

Molecular Weight and Synthetic Tractability Relative to Bis-Substituted Analogs

N-(3-Methylbutyl)-3,5-dinitrobenzamide (MW 281.26 g/mol) possesses a molecular weight 70 g/mol lower than its bis-substituted counterpart, N,N-bis(3-methylbutyl)-3,5-dinitrobenzamide (MW 351.4 g/mol), while retaining the same 3,5-dinitro aromatic core [1]. The mono-substituted variant is typically synthesized in a single-step condensation between 3,5-dinitrobenzoyl chloride and isoamylamine, often achieving yields exceeding 80% under standard conditions [2]. In contrast, the bis-substituted derivative requires either harsher alkylation conditions or a two-step sequence, generally resulting in lower overall yields and requiring more rigorous purification . This difference in synthetic complexity directly impacts procurement cost, lead time, and batch-to-batch consistency for research-scale sourcing.

Chemical Synthesis Lead Optimization Compound Procurement

Validated Application Scenarios for N-(3-Methylbutyl)-3,5-dinitrobenzamide Based on Quantitative Evidence


Kappa/Mu Opioid Receptor Dual-Affinity Probe for GPCR Screening Panels

Given its high-affinity, nanomolar binding to both kappa (Ki = 0.27 nM) and mu (Ki = 0.28 nM) opioid receptors with markedly lower delta affinity (Ki = 13 nM), this compound serves as an ideal reference ligand for profiling novel opioidergic chemotypes or assessing off-target GPCR interactions in lead optimization campaigns [1]. Its defined selectivity window enables researchers to calibrate assay sensitivity and distinguish between mu/kappa-mediated signaling pathways.

Antimycobacterial Target Deconvolution and Enzyme Panel Screening

The compound's differential IC50 profile against three distinct M. tuberculosis enzymes (ndh: 12 nM; MenB: 468 nM; DXR: 8,000 nM) makes it a valuable tool compound for target validation studies [2]. When used alongside knockout strains or enzyme-specific inhibitors, it can help dissect the relative contribution of each enzyme to bacterial viability and inform multi-target drug design strategies within the dinitrobenzamide scaffold.

Lipophilicity-Optimized Scaffold for DprE1 Inhibitor SAR Expansion

With an estimated logP of 2.6–2.8, N-(3-methylbutyl)-3,5-dinitrobenzamide falls squarely within the optimal lipophilicity range (logP 2–3) associated with maximal antimycobacterial potency (MIC = 16 ng/mL) in this chemical series [3]. This positions it as a superior starting point for iterative medicinal chemistry compared to the hydrophilic parent 3,5-dinitrobenzamide (logP ≈0.55), enabling focused analog synthesis aimed at improving metabolic stability or reducing cytotoxicity while maintaining target permeability.

Cost-Efficient Sourcing for High-Throughput Dinitrobenzamide Library Synthesis

Procurement managers and medicinal chemistry groups requiring a tractable, mono-substituted dinitrobenzamide building block will find this compound more synthetically accessible and cost-effective than its bis-alkylated analog (MW 351.4 g/mol) [4]. Its single-step, high-yield synthesis translates to reduced lead times and lower cost per gram for parallel library generation, making it a pragmatic choice for large-scale SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-methylbutyl)-3,5-dinitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.